Cysteic Acid

Vue d'ensemble

Description

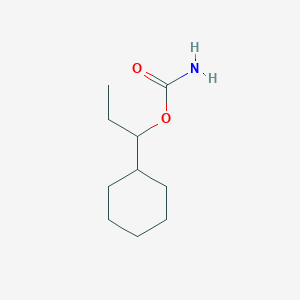

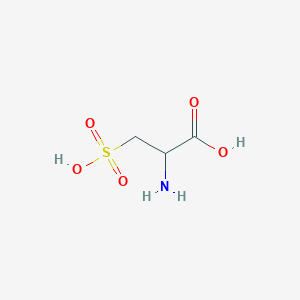

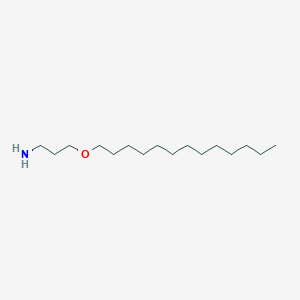

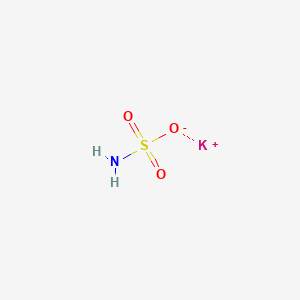

Cysteic acid, also known as 3-sulfo-L-alanine, is an organic compound with the formula HO3SCH2CH(NH2)CO2H . It is an amino acid generated by the oxidation of cysteine, whereby a thiol group is fully oxidized to a sulfonic acid/sulfonate group . It is often referred to as cysteate, which near neutral pH takes the form −O3SCH2CH(NH3+)CO2− .

Synthesis Analysis

A synthetic route has been designed for a terpolymer (MMA/EGDMA/1,2-epoxy-5-hexene) with good hydrophilic properties due to surface modification via cysteic acid . Cysteine sulfonic acid was incorporated into model peptides for α-helix and polyproline II helix (PPII). Within peptides, oxidation of cysteine to the sulfonic acid proceeds rapidly and efficiently at room temperature in solution with methyltrioxorhenium (MeReO3) and H2O2 .

Molecular Structure Analysis

Cysteic acid is known as 3-sulfo-L-alanine and its molecular formula is HO3SCH2CH(NH2)CO2H . It is an amino acid generated by oxidation of cysteine, whereby a thiol group is fully oxidized to a sulfonic acid/sulfonate group .

Chemical Reactions Analysis

Cysteine residues in proteins are subject to diverse redox chemistry. Oxidation of cysteine to S-nitrosocysteine, cysteine sulfenic and sulfinic acids, disulfides and persulfides are a few prominent examples of these oxidative post-translational modifications .

Physical And Chemical Properties Analysis

Cysteic acid is a white crystal or powder that decomposes around 272°C. It is soluble in water . The chemical formula of cysteic acid is C3H7NO5S and its molar mass is 169.15 g·mol−1 .

Applications De Recherche Scientifique

Aquaculture and Fish Growth

Specific Scientific Field

Aquaculture and Fisheries Science

Application Summary

Cysteic acid is used in the diet of Japanese flounder to promote growth and increase body taurine content .

Methods of Application

Juvenile flounder were fed diets supplemented with 0.25%, 0.5%, or 1.0% cysteic acid for 30 days .

Results and Outcomes

Fish in the 0.25% and 0.5% cysteic acid groups showed significantly better growth than those in the control group. Body taurine content was significantly higher in all cysteic acid groups than in control fish . The expression level of insulin-like growth factor 1 (IGF-1) in 1.0% cysteic acid fish was significantly higher than that in controls .

Glutathione Synthesis

Specific Scientific Field

Nutrition and Biochemistry

Application Summary

Cysteic acid in dietary keratin is metabolized to glutathione and liver taurine in a rat model of human digestion .

Methods of Application

A dietary protein produced from keratin, which contains cysteic acid, was compared to a cysteine-supplemented casein-based diet in a growing rat model for four weeks .

Results and Outcomes

Inclusion of keratin in the diet reduced total protein digestibility from 94% to 86% but significantly increased total dietary cysteine uptake and subsequent liver taurine levels . The keratin diet also significantly increased caecum weight and significantly decreased fat digestibility, resulting in a lower proportion of body fat .

Taurine Synthesis

Specific Scientific Field

Biochemistry and Molecular Biology

Application Summary

Cysteic acid is involved in the synthesis of taurine, an essential amino acid, in Japanese flounder .

Methods of Application

Juvenile flounder were fed diets supplemented with cysteic acid, and the gene expression levels of taurine-synthesizing enzymes, growth hormone (GH), and insulin-like growth factor 1 (IGF-1) were measured .

Results and Outcomes

The results suggest that Japanese flounder can synthesize taurine from cysteic acid, and dietary supplementation with cysteic acid promotes fish growth . The dietary cysteic acid can affect the GH-IGF axis in Japanese flounder .

Metabolism of Cysteic Acid

Specific Scientific Field

Biochemistry and Metabolism

Application Summary

Cysteic acid is metabolized via 3-sulfolactate, which converts to pyruvate and sulfite/bisulfite . The enzyme L-cysteate sulfo-lyase catalyzes this conversion .

Methods of Application

This metabolic pathway is studied using biochemical and molecular biology techniques .

Results and Outcomes

This metabolic pathway is important for the biosynthesis of taurine in microalgae . By contrast, most taurine in animals is made from cysteine sulfinate .

Antioxidant Synthesis

Application Summary

Cysteic acid is an important rate-limiting factor for the synthesis of glutathione, the most important and abundant antioxidant in the body .

Methods of Application

This application is studied using biochemical and molecular biology techniques .

Results and Outcomes

The high concentration of cysteine in dietary keratin, which contains cysteic acid, is beneficial for the synthesis of glutathione .

Sulfur Amino Acid Content in Aquaculture

Application Summary

Dietary cysteic acid affects the sulfur amino acid content in Japanese flounder .

Methods of Application

Juvenile flounder were fed diets supplemented with cysteic acid, and the sulfur amino acid content was measured .

Results and Outcomes

Dietary supplementation with cysteic acid can affect the sulfur amino acid content in Japanese flounder .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-3-sulfopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOYSCVBGLVSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862048 | |

| Record name | 3-Sulfoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | Cysteic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cysteic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Cysteic Acid | |

CAS RN |

13100-82-8, 498-40-8 | |

| Record name | DL-Cysteic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13100-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013100828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteic Acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Sulfoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-sulfopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3OGP4C37W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cysteic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B81760.png)